molecular formula C8H5BrN2 B1283561 4-Bromo-1,5-naphthyridine CAS No. 90001-34-6

4-Bromo-1,5-naphthyridine

Cat. No.: B1283561
CAS No.: 90001-34-6
M. Wt: 209.04 g/mol
InChI Key: RUZMWDKSPLIZSY-UHFFFAOYSA-N
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Description

4-Bromo-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Various methods have been developed for synthesizing bromo-1,5-naphthyridines. For example, Czuba (2010) describes the synthesis of isomeric bromo-1,5-naphthyridines from different starting materials, including 2-hydroxy-1,5-naphthyridine and 4-hydroxy-1,5-naphthyridine (Czuba, 2010).
  • Chemical Reactions and Properties : The study of the rearrangements and reactions of bromo-1,5-naphthyridines provides insights into their chemical behavior. For instance, Czuba (2010) also explored the reactions of bromo-1,5-naphthyridines with potassium amide, suggesting complex reaction mechanisms and the formation of various aminated products (Czuba, 2010).

Biological Applications and Potential

  • Antimalarial Activity : Barlin and Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, demonstrating significant antimalarial activity in some compounds. This highlights the potential of bromo-1,5-naphthyridine derivatives in antimalarial drug development (Barlin & Tan, 1985).
  • Inhibition of Gastric H+,K+-ATPase : Björk et al. (1996) investigated 1,5-naphthyridines substituted with amino-containing groups for their effects on H+,K+-ATPase activity, a key enzyme in gastric acid secretion. Although the inhibitory potency was not high enough for pharmacological interest, this study indicates potential applications in gastric disorders (Björk et al., 1996).

Electronic and Optical Applications

  • Organic Semiconductor Materials : Wang et al. (2012) synthesized a series of 4,8-substituted 1,5-naphthyridines, finding them to be promising materials for organic light-emitting diodes (OLEDs) due to their blue fluorescence and suitable electron affinities and ionization potentials. This research opens avenues for using bromo-1,5-naphthyridine derivatives in electronic devices (Wang et al., 2012).

Ligand Formation and Metal Complexes

  • Ligand for Metal Complexes : Singh and Thummel (2009) developed new bidentate and tridentate ligands using 1,5-naphthyridine, demonstrating its utility in forming heteroleptic mono- and dinuclear Ru(II) complexes. This showcases the versatility of 1,5-naphthyridine in coordination chemistry, potentially applicable in catalysis and material science (Singh & Thummel, 2009).

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-naphthyridine involves a series of chemical reactions. For instance, a nucleophilic aromatic substitution generates an anionic intermediate. The elimination of halide affords the desired products . Another mechanism involves the use of 1,5-naphthyridyne-3,4 as an intermediate .

Safety and Hazards

4-Bromo-1,5-naphthyridine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with suitable personal protective equipment .

Future Directions

1,5-naphthyridines, including 4-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on their synthesis, reactivity, and applications .

Properties

IUPAC Name

4-bromo-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-3-5-10-7-2-1-4-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZMWDKSPLIZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567140
Record name 4-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90001-34-6
Record name 4-Bromo-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1,5-naphthyridine
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Synthesis routes and methods

Procedure details

A flask was charged with 1,5-naphthyridin-4-ol (1 g, 6.7 mmol) and phosphorousoxybromide (5 g, 17 mmol). The mixture was heated to 150° C., stirred for 1 hour, and then cooled to room temperature. The mixture was poured into ice-water and extracted with toluene. The combined organic extracts were washed with brine, dried over sodium sulfate, filtered and concentrated to give crude product, which was re-crystallized from petroleum ether to give 4-bromo-1,5-naphthyridine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key chemical reaction involving 4-Bromo-1,5-naphthyridine described in the research?

A1: The research focuses on the amination reaction of this compound with potassium amide in liquid ammonia. Interestingly, this reaction doesn't yield a single product but a mixture of two isomers: 3-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine []. The proposed mechanism suggests the formation of 1,5-naphthyridyne-3,4 as a reactive intermediate, which then reacts further to produce the observed mixture.

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